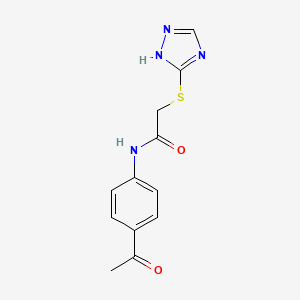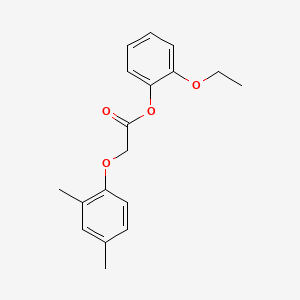![molecular formula C19H29N5O2 B5648978 9-(1H-imidazol-1-ylacetyl)-2-(1-methyl-3-pyrrolidinyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5648978.png)
9-(1H-imidazol-1-ylacetyl)-2-(1-methyl-3-pyrrolidinyl)-2,9-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives can be achieved through various chemical routes. For instance, the construction of 3,9-diazaspiro[5.5]undecane derivatives has been facilitated via intramolecular spirocyclization of pyridine substrates, which involves in situ activation followed by the addition of a nucleophile (Parameswarappa & Pigge, 2011). Additionally, the synthesis of 1,7-diazaspiro[5.5]undecane showcases a practical approach to constructing this class of compounds through a sequence of reactions including Claisen condensation and spirocyclization (Cordes et al., 2013).
Molecular Structure Analysis
The crystal structure of related compounds reveals intricate details about their molecular frameworks. For example, a study on the crystal structure of a 1,5-dioxaspiro[5.5] derivative coupled with a benzimidazole moiety provides insights into the arrangement of atoms and the spatial configuration, highlighting the presence of hydrogen bonds that assemble into a 2D-net framework (Zeng et al., 2021).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives engage in a variety of chemical reactions, underlining their reactivity and potential for functionalization. A notable reaction involves the synthesis of substituted derivatives via spirocyclization, showcasing their capacity to form new bonds and introduce functional groups (Parameswarappa & Pigge, 2011).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are determined by their molecular architecture. The detailed crystallographic analysis provides valuable information on the molecular dimensions and the nature of intermolecular interactions (Zeng et al., 2021).
Propriétés
IUPAC Name |
9-(2-imidazol-1-ylacetyl)-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2/c1-21-8-3-16(12-21)24-14-19(4-2-17(24)25)5-9-23(10-6-19)18(26)13-22-11-7-20-15-22/h7,11,15-16H,2-6,8-10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAFZZDZZJYSEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)N2CC3(CCC2=O)CCN(CC3)C(=O)CN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(1H-imidazol-1-ylacetyl)-2-(1-methyl-3-pyrrolidinyl)-2,9-diazaspiro[5.5]undecan-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-amino-7-methyl-1-thioxo-5,6,7,8-tetrahydro-1H-thiopyrano[3,4-c]pyridine-4-carbonitrile](/img/structure/B5648903.png)
![8-(isoquinolin-1-ylcarbonyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5648916.png)


![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[3-(1H-pyrazol-1-yl)propanoyl]piperidine](/img/structure/B5648946.png)
![5-({[4-chloro-2-(trifluoromethyl)phenyl]amino}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B5648961.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide](/img/structure/B5648983.png)
![N-[4-(dimethylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B5648989.png)

![2-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5649000.png)
![N-{rel-(3R,4S)-4-isopropyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5649005.png)
![(3S*,4R*)-1-[3-(dimethylamino)benzoyl]-4-methylpiperidine-3,4-diol](/img/structure/B5649006.png)